1,3-Propanediol, 2-decyl-

Description

Structural Significance of Branched 1,3-Propanediol (B51772) Derivatives

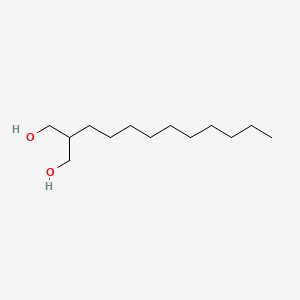

The basic structure of 1,3-propanediol is a three-carbon chain with hydroxyl (-OH) groups on the first and third carbons. frontiersin.orgnih.gov The addition of an alkyl branch, like a decyl group at the C-2 position to create 2-decyl-1,3-propanediol, introduces substantial steric and electronic changes that deeply affect the molecule's properties.

The decyl chain, a ten-carbon alkyl group, imparts significant hydrophobic (water-repelling) character to the molecule, while the two hydroxyl groups maintain its hydrophilic (water-attracting) nature. This dual characteristic, known as amphiphilicity, is central to its effectiveness as a surface-active agent (surfactant) or emulsifier. The branching at the C-2 position also influences the molecule's geometry. Unlike their straight-chain relatives, the branched structure of 2-decyl-1,3-propanediol can interfere with orderly crystalline packing, which often results in a lower melting point and better solubility in nonpolar solvents. Furthermore, the two primary hydroxyl groups are sterically shielded by the neighboring decyl group, which can alter their reactivity in chemical processes like polymerization and esterification.

Research Landscape and Potential Applications of 1,3-Propanediol, 2-decyl-

Research on 1,3-Propanediol, 2-decyl- (also known as 2-dodecylpropane-1,3-diol) is primarily centered on its synthesis and its role as a vital intermediate in creating various functional molecules. iop.orgnih.gov One significant area of study is its application in synthesizing specialized polyesters and polyurethanes. frontiersin.orgresearchgate.net The branched nature of this diol can be used to produce polymers with altered thermal and mechanical characteristics, such as lower glass transition temperatures and enhanced flexibility.

Another important application is in the personal care and cosmetics sector, where it can be used as a solvent, humectant, or skin-conditioning agent. cir-safety.org Research has also indicated its potential as a "green" solvent, particularly when synthesized from renewable resources.

The compound is also a precursor for creating gemini (B1671429) surfactants. These surfactants consist of two identical amphiphilic units linked by a spacer. 2-decyl-1,3-propanediol can be modified to form the two "head" and "tail" portions of the gemini surfactant, which frequently demonstrate enhanced surface activity compared to their single-chain equivalents.

Evolution of Research on Substituted 1,3-Propanediols

Scientific investigation into substituted 1,3-propanediols has advanced considerably. Early research concentrated on the synthesis and characterization of simple, short-chain alkyl-substituted propanediols. wikipedia.org These initial studies established a foundational understanding of the structure-property relationships in this class of compounds.

With an increasing focus on sustainable chemistry, research has pivoted towards using renewable feedstocks for synthesizing these diols. frontiersin.org For example, the catalytic conversion of glycerol (B35011), a byproduct of biodiesel production, into substituted 1,3-propanediols is a major focus of current research. frontiersin.orgnih.gov This bio-based production is seen as an environmentally friendly alternative to traditional chemical synthesis, which can produce harmful byproducts. frontiersin.orgnih.gov

More recently, research has broadened to include the synthesis of more complex and functionally diverse 2-substituted-1,3-propanediols, including those with longer alkyl chains like the decyl group. scielo.brdicp.ac.cn This trend reflects a larger movement in chemical research toward designing highly customized molecules with specific properties for advanced applications, from high-performance polymers to sophisticated drug delivery systems. acs.org The ongoing study of compounds such as 2-decyl-1,3-propanediol is expected to create new possibilities in materials science and specialty chemicals.

Interactive Data Table: Properties of 1,3-Propanediol, 2-decyl- and Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Research Area |

| 1,3-Propanediol, 2-decyl- | 10395-09-2 | C15H32O2 | 244.41 | Polymer intermediate, Surfactants |

| 1,3-Propanediol | 504-63-2 | C3H8O2 | 76.09 | Monomer for PTT polyester (B1180765) |

| 2-Methyl-2-propyl-1,3-propanediol | 78-26-2 | C7H16O2 | 132.20 | Precursor to tranquilizers |

| 1,3-Propanediol, 2,2-diethyl- | 115-76-4 | C7H16O2 | 132.20 | Chemical Intermediate |

Structure

3D Structure

Properties

CAS No. |

85689-41-4 |

|---|---|

Molecular Formula |

C13H28O2 |

Molecular Weight |

216.36 g/mol |

IUPAC Name |

2-decylpropane-1,3-diol |

InChI |

InChI=1S/C13H28O2/c1-2-3-4-5-6-7-8-9-10-13(11-14)12-15/h13-15H,2-12H2,1H3 |

InChI Key |

RKSVMFNXGWMGOS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC(CO)CO |

Origin of Product |

United States |

Synthetic Methodologies for 1,3 Propanediol, 2 Decyl and Analogous Structures

Chemical Synthesis Routes for 2-Alkyl-1,3-Propanediols

The creation of 2-alkyl-1,3-propanediols is achieved through several foundational synthetic pathways. These routes include hydroxymethylation reactions that construct the diol framework around the alkyl chain and alkylation strategies that attach the alkyl group to a propanediol (B1597323) synthon.

Hydroxymethylation is a key strategy for synthesizing 2-substituted-1,3-propanediols. This approach typically involves a base-catalyzed aldol-type condensation between an aldehyde containing the desired alkyl group (R-CH₂-CHO) and formaldehyde (B43269) (HCHO), followed by a reduction step. For the synthesis of 1,3-propanediol (B51772), 2-decyl-, the starting aldehyde would be dodecanal (B139956) (lauraldehyde).

The initial reaction is a crossed-aldol condensation where two molecules of formaldehyde add to the α-carbon of the starting aldehyde. This is followed by a Cannizzaro-type reaction or, more commonly, catalytic hydrogenation to reduce the newly formed aldehyde group to a primary alcohol.

General Reaction Scheme:

Aldol (B89426) Condensation: R-CH₂-CHO + 2 HCHO → R-C(CH₂OH)₂-CHO

Reduction/Hydrogenation: R-C(CH₂OH)₂-CHO + H₂ → R-C(CH₂OH)₂-CH₂OH

This two-step, one-pot process is a common industrial method for producing related polyols like trimethylolpropane, where the starting aldehyde is butanal. The principles are directly applicable to the synthesis of long-chain 2-alkyl-1,3-propanediols.

An alternative approach involves starting with a precursor containing the 1,3-propanediol skeleton and introducing the alkyl group at the C-2 position. This can be achieved by activating the C-2 position for nucleophilic attack by an appropriate alkylating agent. A common precursor for this strategy is a malonic ester derivative, such as diethyl malonate.

The synthesis proceeds via the following general steps:

Deprotonation: A base is used to remove an acidic proton from the α-carbon of the malonic ester, creating a stabilized carbanion.

Alkylation: The carbanion acts as a nucleophile, reacting with an alkyl halide (e.g., 1-bromodecane (B1670165) for the decyl group) in a classic Sₙ2 reaction.

Reduction: The two ester groups of the resulting 2-decyl-diethyl malonate are then reduced to primary alcohols, typically using a strong reducing agent like lithium aluminum hydride (LiAlH₄), to yield the final 2-decyl-1,3-propanediol product.

This method offers high versatility in introducing various alkyl chains by simply changing the alkylating agent used in the second step.

Catalytic methods offer pathways to substituted propanediols that are often more efficient and environmentally benign. While direct catalytic synthesis of 2-decyl-1,3-propanediol is not widely documented, the principles derived from related catalytic transformations, particularly the hydrogenolysis of glycerol (B35011), provide a foundation for developing such processes.

Glycerol, a renewable feedstock, is a C3 polyol that can be converted into propanediols through catalytic hydrogenolysis, a process involving the cleavage of C-O bonds with the addition of hydrogen. nih.gov The primary products are typically the linear isomers 1,2-propanediol (1,2-PD) and 1,3-propanediol (1,3-PD). rsc.org The reaction is a reduction process where a hydroxyl group is removed and replaced by a hydrogen atom. rsc.org

While this process does not directly yield C-2 alkylated products, the reaction mechanisms and catalyst systems are relevant. The formation of propanediols from glycerol proceeds through intermediates such as acetol (for 1,2-PD) or 3-hydroxypropionaldehyde (for 1,3-PD). mdpi.commdpi.com Modifying these catalytic pathways to incorporate a C-C bond-forming step could theoretically lead to alkyl-branched structures. For instance, a tandem reaction involving the dehydrogenation of a glycerol-derived intermediate to a ketone or aldehyde, followed by an in-situ aldol condensation with another aldehyde and subsequent hydrogenation, represents a potential, albeit complex, route to 2-alkylated diols.

The synthesis of 1,3-propanediol from glycerol hydrogenolysis is challenging and requires sophisticated catalyst systems, often bifunctional, with both metal and acidic/basic sites. acs.orgresearchgate.net Noble metal catalysts, such as those containing platinum (Pt), iridium (Ir), or rhodium (Rh), modified with metal oxides like tungsten oxide (WOx) or rhenium oxide (ReOx), have shown promise in selectively cleaving the secondary C-O bond of glycerol to favor 1,3-PD formation. nih.govresearchgate.netrsc.org

For the formation of alkyl-branched diols, catalyst systems would need to facilitate not only C-O hydrogenolysis but also C-C bond formation. Homogeneous manganese or ruthenium catalysts have been reported for C-C bond forming reactions via "hydrogen-borrowing" methodologies. acs.org In these systems, an alcohol is temporarily oxidized to a ketone or aldehyde, which then undergoes a C-C coupling reaction (like an aldol condensation), followed by hydrogenation of the intermediate to the final product. acs.org Applying this concept, a catalyst could couple a diol with a secondary alcohol, leading to a branched structure.

Below is a table summarizing catalyst systems used in glycerol hydrogenolysis, which provides insight into the types of materials relevant for propanediol synthesis.

| Catalyst System | Primary Product | Key Features | Reference |

|---|---|---|---|

| Copper-based (e.g., Cu/Cr₂O₄, Cu/MgO/Al₂O₃) | 1,2-Propanediol | Effective for C-O bond cleavage; often proceeds via dehydration-hydrogenation. | nih.govmdpi.com |

| Noble Metals (Ru, Pt, Ir) | 1,2-Propanediol / 1,3-Propanediol | High activity; selectivity can be tuned with promoters and supports. | rsc.org |

| Pt-WOx/Al₂O₃ | 1,3-Propanediol | Bifunctional catalyst with acidic sites (WOx) promoting dehydration and metal sites (Pt) for hydrogenation. | researchgate.net |

| Ir-ReOx/SiO₂ | 1,3-Propanediol | ReOx species are believed to facilitate the selective cleavage of the secondary C-O bond. | nih.gov |

| Homogeneous Mn complex | Cycloalkanes (from diols) | Catalyzes C-C bond formation via a hydrogen-borrowing mechanism, relevant for alkylation. | acs.org |

The mechanism for glycerol hydrogenolysis, which serves as a model for propanediol synthesis, depends heavily on the catalyst. acs.org

Dehydration-Hydrogenation Mechanism: This is the most commonly accepted pathway for 1,2-PD formation over copper-based catalysts. nih.govmdpi.com Glycerol first dehydrates on an acid site to form acetol. Subsequently, the acetol intermediate is hydrogenated on a metal site to yield 1,2-propanediol. nih.govmdpi.com

Dehydrogenation-Dehydration-Hydrogenation Mechanism: In this pathway, glycerol is first dehydrogenated to glyceraldehyde, which then dehydrates to an enol that rearranges. A final hydrogenation step produces 1,2-propanediol. mdpi.com

Direct Hydrogenolysis Mechanism: For the formation of 1,3-PD, a proposed mechanism over catalysts like Ir-ReOx/SiO₂ involves the direct interaction of glycerol with the catalyst surface. nih.gov Glycerol is thought to adsorb onto ReOx species, forming a propoxide intermediate. The selective cleavage of the C(2)-O bond by hydrogen, activated on the iridium surface, leads to the formation of 1,3-propanediol. nih.govresearchgate.net

For a hypothetical catalytic synthesis of a 2-alkyl-1,3-propanediol, a mechanism could involve a "hydrogen-borrowing" or "acceptorless dehydrogenative coupling" pathway. acs.org This would proceed as follows:

Dehydrogenation: A 1,3-propanediol precursor is dehydrogenated by the metal catalyst to form an intermediate aldehyde or ketone (e.g., 3-hydroxypropanal).

C-C Coupling: This intermediate undergoes a base-catalyzed aldol condensation with another aldehyde (e.g., undecanal).

Dehydration: The aldol adduct dehydrates to form an α,β-unsaturated aldehyde.

Hydrogenation: The catalyst, which held the hydrogen from the initial step, hydrogenates the C=C and C=O bonds of the intermediate to yield the final 2-decyl-1,3-propanediol. acs.org

This type of catalytic cascade integrates C-O bond chemistry with C-C bond formation, representing a sophisticated and atom-economical approach to synthesizing highly substituted molecules like 1,3-propanediol, 2-decyl-.

Chemical Transformations and Derivative Chemistry of 1,3 Propanediol, 2 Decyl

Esterification Reactions and the Formation of Conjugate Esters

The hydroxyl groups of 1,3-Propanediol (B51772), 2-decyl- can readily undergo esterification with a variety of carboxylic acids to form mono- and di-esters. This reaction is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and involves the reaction of the alcohol with a carboxylic acid, acid anhydride, or acyl chloride. The presence of the long decyl chain introduces significant lipophilicity to the resulting esters, making them suitable for applications as emollients, plasticizers, and lubricants.

A specific and important class of esters derived from this diol are conjugate esters. These are formed by reacting 1,3-Propanediol, 2-decyl- with olefinically unsaturated carboxylic acids that contain at least two conjugated double bonds (conjugated acids). Examples of such acids include sorbic acid and linoleic acid after isomerization. The resulting esters contain polymerizable groups, making them valuable as monomers for coatings, adhesives, and inks that can be cured using actinic radiation (e.g., UV light) or oxidative processes. The esterification process can be controlled to produce either monoesters or diesters, depending on the stoichiometry of the reactants.

The general reaction scheme for the formation of a diester from 1,3-Propanediol, 2-decyl- and a generic carboxylic acid is shown below:

Reaction Scheme for Diester Formation

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|

This process allows for the synthesis of esters with tailored properties by selecting appropriate carboxylic acids. For instance, using fatty acids results in esters with excellent lubricating properties, while using unsaturated acids yields reactive monomers.

Polymerization Reactions for Advanced Material Design

The bifunctional nature of 1,3-Propanediol, 2-decyl- makes it a valuable monomer for the synthesis of various polymeric materials, particularly polyesters and polyurethanes. The presence of the C-2 decyl side chain imparts unique properties to the resulting polymers, such as increased flexibility, lower glass transition temperatures, and reduced crystallinity compared to polymers made from linear diols like 1,3-propanediol.

Polycondensation Processes for Producing Branched-Chain Polyesters

Branched-chain polyesters can be synthesized via polycondensation of 1,3-Propanediol, 2-decyl- with one or more dicarboxylic acids or their derivatives (e.g., dimethyl esters). The reaction is typically carried out at high temperatures (180-250°C) under vacuum to facilitate the removal of the condensation byproduct (water or methanol), thereby driving the reaction toward high molecular weight polymer formation. Catalysts, such as tin or titanium compounds, are often employed to accelerate the reaction.

The decyl group acts as a non-crystallizable "soft" segment, disrupting the chain packing and reducing the melting point and crystallinity of the polyester (B1180765). This is analogous to how the methyl group in 2-methyl-1,3-propanediol (B1210203) affects polymer properties. By copolymerizing with other diols or diacids, a wide range of polyesters with tailored thermal and mechanical properties can be achieved. For example, polycondensation with terephthalic acid would yield a branched version of polytrimethylene terephthalate (B1205515) (PTT).

Synthesis of Polymeric Materials with Specific Microstructures

The incorporation of 1,3-Propanediol, 2-decyl- into a polymer backbone is a direct method for controlling the material's microstructure. The bulky and flexible decyl side chain introduces a significant amount of free volume and steric hindrance, preventing the polymer chains from aligning into ordered crystalline structures. This results in predominantly amorphous materials with lower density and increased solubility in common organic solvents. The specific microstructure, characterized by regularly spaced long-chain branches, leads to materials that are less rigid and have a lower modulus than their linear counterparts.

Thermoplastic Elastomer Synthesis from Alkyl-Branched Diols

A key application for alkyl-branched diols like 1,3-Propanediol, 2-decyl- is in the synthesis of thermoplastic elastomers (TPEs). TPEs are a class of copolymers that combine the properties of thermoplastics and elastomers. This is typically achieved by creating triblock copolymers with hard and soft segments.

In this context, 1,3-Propanediol, 2-decyl- is used to create the soft, amorphous polyester block. A typical synthesis involves two main steps:

Synthesis of the Soft Segment: A low molecular weight, hydroxyl-terminated polyester is first synthesized by the polycondensation of 1,3-Propanediol, 2-decyl- with a dicarboxylic acid like succinic acid or glutaric acid. This polyester serves as the soft, flexible central block.

Synthesis of the Triblock Copolymer: The hydroxyl-terminated polyester is then used as a macroinitiator for the ring-opening polymerization of a cyclic ester like L-lactide. This adds hard, semicrystalline polylactide (PLA) blocks to both ends of the soft segment.

The resulting triblock copolymer (e.g., PLA-b-Poly(2-decyl-1,3-propylene glutarate)-b-PLA) exhibits thermoplastic behavior at processing temperatures and elastomeric properties at room temperature. The decyl-branched soft segment provides a very low glass transition temperature (expected to be well below -40°C), which is crucial for the elastomeric behavior.

Properties of TPEs Derived from Alkyl-Branched Diols

| Property | Description | Influence of 2-decyl-1,3-propanediol |

|---|---|---|

| Soft Segment Tg | Glass transition temperature of the central block | Very low, ensuring flexibility at low temperatures. |

| Hard Segment Tm | Melting temperature of the terminal blocks | Determines the processing temperature of the TPE. |

| Mechanical Properties | Tensile strength and elongation at break | The long decyl branch enhances softness and elasticity, leading to lower modulus and higher elongation. |

| Biodegradability | Rate of degradation in specific environments | The polyester soft segment is susceptible to enzymatic and hydrolytic degradation. |

Formation of Cyclic Acetals and Ketals from 2-Substituted 1,3-Propanediols

1,3-Propanediol, 2-decyl- reacts with aldehydes and ketones in the presence of an acid catalyst to form six-membered cyclic acetals and ketals, known as 1,3-dioxanes. This reaction is reversible and is often used as a method for protecting the hydroxyl groups of the diol or the carbonyl group of the aldehyde/ketone during multi-step syntheses.

The general mechanism involves the initial formation of a hemiacetal, followed by acid-catalyzed dehydration and subsequent intramolecular cyclization by the second hydroxyl group. The reaction is typically driven to completion by removing the water formed during the reaction, for example, by using a Dean-Stark apparatus.

The resulting 1,3-dioxane (B1201747) ring will have the decyl group at the 5-position. The presence of this bulky substituent can influence the conformational equilibrium of the ring and can direct the stereochemical outcome of subsequent reactions.

Example of Cyclic Ketal Formation

| Diol | Carbonyl Compound | Product |

|---|

Other Functionalization Reactions at Hydroxyl and Alkyl Positions

Beyond esterification and polymerization, the functional groups of 1,3-Propanediol, 2-decyl- can be modified through various other chemical reactions.

Reactions at the Hydroxyl Positions:

Etherification: The hydroxyl groups can be converted into ethers via reactions like the Williamson ether synthesis. This can be used to attach other functional groups or to modify the solubility and reactivity of the molecule.

Amination: Through processes like borrowing hydrogen catalysis, the hydroxyl groups can be converted into amino groups. Reaction with an amine in the presence of an iridium catalyst can lead to the formation of amino alcohols or diamines, which are valuable building blocks for pharmaceuticals and specialty polymers.

Dehydration: Catalytic dehydration can transform one of the hydroxyl groups into an aldehyde functionality, yielding 3-hydroxy-2-decylpropanal. This reaction opens up further synthetic possibilities based on aldehyde chemistry.

Reactions at the Alkyl Position: Functionalization of the decyl chain is more challenging due to the presence of unreactive C-H bonds. However, modern catalytic methods could potentially be applied:

Oxidation: Selective oxidation could introduce hydroxyl or carbonyl groups along the decyl chain, although controlling the position of oxidation would be difficult.

Halogenation: Free-radical halogenation could introduce halogen atoms onto the decyl chain, which could then be displaced by other nucleophiles to introduce a range of functional groups.

These transformations highlight the versatility of 1,3-Propanediol, 2-decyl- as a chemical intermediate for creating a diverse array of molecules and materials with specialized properties.

Advanced Applications of 1,3 Propanediol, 2 Decyl in Materials Science and Industrial Chemistry

Monomeric Role in Polymer Science and Engineering

The presence of a decyl group attached to the second carbon of the 1,3-propanediol (B51772) backbone introduces a significant structural modification compared to its parent compound, PDO. This alkyl branch acts as a built-in molecular flexibilizer and a hydrophobic modifier, influencing the final properties of polymers in which it is incorporated.

Development of Polytrimethylene Terephthalate (B1205515) (PTT) Analogues with Alkyl Branches

Polytrimethylene terephthalate (PTT) is a well-established polyester (B1180765) synthesized from 1,3-propanediol and terephthalic acid or its dimethyl ester. wikipedia.orgmolecularcloud.orgbioplasticsnews.com Standard PTT is valued for properties such as excellent resiliency and inherent stain resistance, making it suitable for applications like carpeting and textiles. wikipedia.orgnih.gov

The incorporation of 1,3-Propanediol, 2-decyl- as a comonomer in the PTT synthesis process leads to the formation of PTT analogues with pendant alkyl branches. The long, flexible decyl chain disrupts the regular packing of the polymer chains, which has several predictable effects on the material's properties.

Key Research Findings:

Reduced Crystallinity: The bulky decyl group sterically hinders the close alignment of polymer backbones, leading to a lower degree of crystallinity compared to conventional PTT.

Lowered Glass Transition Temperature (Tg) and Melting Temperature (Tm): The disruption in chain packing and increased free volume result in a decrease in both the glass transition and melting temperatures. This makes the resulting polymer more flexible and processable at lower temperatures.

Enhanced Flexibility and Impact Strength: The internal plasticization effect of the decyl side chains increases the polymer's flexibility and toughness.

Increased Solubility: The modified polymer exhibits improved solubility in organic solvents, which can be advantageous for certain processing techniques and applications in coatings or films.

Interactive Data Table: Predicted Properties of PTT Analogues

| Property | Conventional PTT | PTT Analogue with 2-decyl- Branch | Rationale for Change |

| Crystallinity | Semi-crystalline | Lower crystallinity / Amorphous | The decyl side chain disrupts intermolecular packing and hinders crystal formation. |

| Glass Transition Temp. (Tg) | ~45-65 °C | Lower | Increased free volume and chain mobility due to the flexible side chain. |

| Melting Temp. (Tm) | ~225-230 °C | Significantly Lower | Disrupted crystal lattice requires less energy to melt. |

| Flexibility | Moderate | High | The decyl group acts as an internal plasticizer, increasing chain flexibility. |

| Hydrophobicity | Moderate | Higher | The long aliphatic decyl chain increases the nonpolar character of the polymer surface. |

Formulation of Specialty Polyethers and Polyurethanes

Diols are fundamental building blocks for both polyethers and polyurethanes. chemmethod.com The use of 1,3-Propanediol, 2-decyl- in these formulations allows for the creation of specialty polymers with tailored properties.

In polyether synthesis , the monomer can undergo dehydration to form polyether chains. The resulting polyether would be characterized by a high degree of flexibility and hydrophobicity, making it suitable for applications such as specialty lubricants or soft segments in thermoplastic elastomers.

In polyurethane (PU) synthesis , diols react with diisocyanates to form the characteristic urethane linkages. pcimag.com When 1,3-Propanediol, 2-decyl- is used as a chain extender or as part of a polyol soft segment, it imparts significant flexibility and water resistance to the final polyurethane. dcc.com.tw

Key Research Findings:

Internal Plasticization: The decyl group provides an internal plasticizing effect, resulting in polyurethanes with lower modulus and higher elongation at break, ideal for elastomers, sealants, and soft-touch coatings.

Hydrophobicity: The long alkyl chain significantly increases the hydrophobicity of the polymer, improving its water and chemical resistance. This is particularly valuable for coatings and adhesives intended for humid or outdoor environments.

Compatibility: The nonpolar nature of the decyl group can improve the compatibility of the polyurethane with other nonpolar substrates and additives.

Design of Biodegradable Polymer Systems

Aliphatic polyesters, synthesized from diols and dicarboxylic acids, are a major class of biodegradable polymers because their ester bonds are susceptible to hydrolysis. researchgate.netnih.gov The incorporation of 1,3-Propanediol, 2-decyl- into such polyester backbones can be used to engineer biodegradable systems with specific properties and degradation profiles.

The presence of the decyl side chain influences the polymer's physical properties and its interaction with water and microbial enzymes, which are key factors in the biodegradation process.

Key Research Findings:

Modified Mechanical Properties: Similar to its effect on PTT and polyurethanes, the decyl branch enhances the flexibility and toughness of biodegradable polyesters. This can be used to overcome the brittleness often associated with some biodegradable polymers like polylactic acid (PLA). researchgate.netmdpi.com

Amorphous Nature: The monomer's structure promotes the formation of amorphous or low-crystallinity polyesters, which typically degrade faster than their highly crystalline counterparts because the polymer chains are more accessible to water and enzymes. researchgate.net

Role as a Chemical Intermediate in Complex Organic Synthesis

Beyond its use as a monomer, the dual primary hydroxyl functionality and the appended lipophilic chain make 1,3-Propanediol, 2-decyl- a valuable intermediate for synthesizing a range of complex organic molecules. nbinno.com

Precursors for Tailored Specialty Chemicals and Derivatives

The two primary hydroxyl groups are reactive sites that can be readily transformed into other functional groups, serving as a handle for further chemical elaboration. chemicalbook.com This versatility allows it to be a starting point for various specialty chemicals.

Examples of Derivatives:

Specialty Esters: Reaction with fatty acids or other carboxylic acids produces diesters. These molecules, featuring long alkyl chains, are potential candidates for high-performance lubricants, emollients in personal care products, and non-migrating plasticizers for polymers.

Surfactants and Emulsifiers: Selective modification of one hydroxyl group to leave the other free, or conversion of the hydroxyl groups into polar heads (e.g., sulfates, phosphates), can generate non-ionic or anionic surfactants. The 2-decyl group provides the necessary hydrophobic tail for surface activity.

Functionalized Building Blocks: The hydroxyl groups can be converted to halides, amines, or other functionalities, creating a bifunctional building block for pharmaceutical or agrochemical synthesis.

Building Blocks for Long-Chain Aliphatic Compounds in Industrial Processes

The entire molecular structure of 1,3-Propanediol, 2-decyl- can be incorporated into larger molecules to introduce a C13 branched aliphatic segment. This is a crucial strategy in industrial processes that require precise control over the lipophilic and steric properties of a final product.

Industrial Applications:

Plasticizer Synthesis: It can serve as the core alcohol component in the synthesis of complex plasticizers, where the branched structure enhances compatibility and reduces migration compared to linear analogues.

Lubricant Additives: As a component in the synthesis of synthetic lubricants, its structure can contribute to favorable viscosity indices and low-temperature performance.

Coatings and Resins: It can be used to modify alkyd or polyester resins for coatings, where the decyl group improves properties such as flow, leveling, and water resistance. gantrade.com

Solvent and Carrier Applications in Chemical Formulations

Extensive research into the specific applications of 1,3-Propanediol, 2-decyl- as a solvent and carrier in industrial chemical formulations reveals a notable lack of detailed, publicly available scientific literature and datasets. While the parent compound, 1,3-propanediol, is widely utilized as a solvent, humectant, and viscosity enhancer in various industries, including cosmetics, and as a monomer in polymer production, specific research findings on the solvent properties and carrier applications of its 2-decyl derivative are not well-documented in the reviewed sources.

The available information primarily consists of patent literature where 1,3-Propanediol, 2-decyl- is listed as a chemical intermediate or as one of many components in broader chemical classes, without providing specific data on its performance as a solvent or carrier. For instance, some patents mention the compound in the context of synthesizing other molecules, including for pharmaceutical applications. Another patent includes "2-decyl-1,3 propanediol" in a list of diols for potential use in the manufacturing of artificial fibers, but does not provide details on its function or properties within that application.

Due to the absence of dedicated studies on its solvency, miscibility with other industrial solvents, or its efficacy as a carrier for active ingredients in formulations such as coatings, inks, or agrochemicals, no data tables on its physical and chemical properties relevant to these applications could be compiled. Further research and publication of experimental data are needed to fully characterize the potential of 1,3-Propanediol, 2-decyl- in these roles.

Analytical Methodologies for the Characterization and Quantification of 1,3 Propanediol, 2 Decyl

Chromatographic Separation and Detection Techniques

Chromatographic methods are essential for separating 1,3-Propanediol (B51772), 2-decyl- from reaction mixtures, byproducts, or sample matrices, allowing for its accurate identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile and semi-volatile compounds like 1,3-Propanediol, 2-decyl-, although derivatization to a more volatile form (e.g., trimethylsilyl (B98337) ether) is common for diols to improve peak shape and thermal stability. ugr.es In this method, the compound is first vaporized and separated based on its boiling point and interactions with a stationary phase within a long capillary column. msu.edulibretexts.org Lower boiling point compounds elute faster, while higher boiling point compounds have longer retention times. msu.edu The purity of a sample can be assessed by the presence of a single major peak in the resulting chromatogram.

Following separation by GC, the eluted molecules enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum shows the mass-to-charge ratio (m/z) of the molecular ion and its various fragments, which serves as a molecular fingerprint for identification. The mass spectrum for 2-decyl-1,3-propanediol shows a molecular ion (M+) at m/z 216, corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can confirm the elemental composition, with a calculated mass of 216.2089 for C13H28O2.

Table 1: Key Mass Spectrometry Fragmentation Data for 1,3-Propanediol, 2-decyl-

| m/z Value | Ion Assignment | Significance |

| 216 | [M]+ | Molecular Ion |

| 57 | [C4H9]+ | Likely a fragment from the alkyl chain, often a stable tert-butyl cation rearrangement. This is the base peak (100% relative intensity). |

| 43 | [C3H7]+ | A common fragment from the alkyl chain (propyl cation). |

| 32 | [CH4O]+ | Likely from methanol (B129727) loss after rearrangement. |

Data sourced from experimental findings on 2-Decyl-1,3-propanediol.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of compounds that may have low volatility or thermal instability, making it a suitable alternative or complementary method to GC. For a non-polar compound like 1,3-Propanediol, 2-decyl-, a reversed-phase HPLC method is typically employed. glsciencesinc.com This involves a non-polar stationary phase (e.g., C18 or C30) and a polar mobile phase. halocolumns.com The long decyl chain provides strong hydrophobic interaction with the stationary phase, allowing for effective separation. halocolumns.com

A significant challenge in the HPLC analysis of 1,3-Propanediol, 2-decyl- is its lack of a UV-absorbing chromophore. Therefore, standard UV-Vis detectors are ineffective. Instead, universal detectors such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) are required for quantification. These detectors respond to the bulk property of the analyte, making them suitable for compounds without chromophores. Quantitative analysis is achieved by comparing the peak area of the analyte to that of a calibration curve generated from standards of known concentration.

Table 2: Proposed HPLC Method Parameters for 1,3-Propanediol, 2-decyl-

| Parameter | Specification | Purpose |

| Column | C18 or C30, 5 µm particle size | Reversed-phase separation based on hydrophobicity. C30 offers enhanced retention for long alkyl chains. halocolumns.comhawachhplccolumn.com |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Elutes the compound from the column. A gradient is used to ensure good resolution and reasonable run times. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detector | Evaporative Light Scattering Detector (ELSD) or Refractive Index Detector (RID) | Universal detection for non-UV absorbing compounds. |

| Column Temperature | 30-40 °C | Ensures reproducible retention times. |

Spectroscopic Approaches for Structural Elucidation and Monitoring

Spectroscopic techniques are indispensable for confirming the molecular structure of 1,3-Propanediol, 2-decyl- by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structural elucidation of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the chemical environment of each atom in the molecule.

The ¹H NMR spectrum of 2-decyl-1,3-propanediol provides precise information about the number of different types of protons and their neighboring atoms. The key signals confirm the presence of the terminal methyl group of the decyl chain, the long methylene (B1212753) chain, the methine proton at the C2 position, and the methylene protons of the propanediol (B1597323) backbone.

Table 3: ¹H NMR Spectral Data for 1,3-Propanediol, 2-decyl-

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Proton Assignment |

| 0.88 | Triplet (t) | 7.0 | 3H, -CH₃ of the decyl chain |

| 1.20-1.30 | Multiplet (m) | - | 18H, -(CH₂)₉- of the decyl chain |

| 1.70-1.85 | Multiplet (m) | - | 1H, -CH- at C2 position |

| 2.24 | Broad Singlet (brs) | - | 2H, two -OH protons |

| 3.66 | Doublet of Doublets (dd) | 7.8, 10.5 | 2H, part of the two -CH₂OH groups |

| 3.82 | Doublet of Doublets (dd) | 3.8, 10.5 | 2H, other part of the two -CH₂OH groups |

Data represents a typical spectrum and assignments for 2-Decyl-1,3-propanediol.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 1,3-Propanediol, 2-decyl-, the IR spectrum is characterized by the presence of hydroxyl (-OH) and aliphatic carbon-hydrogen (C-H) groups.

The most prominent feature is a very broad and strong absorption band in the region of 3200-3500 cm⁻¹, which is characteristic of the O-H stretching vibration in hydrogen-bonded alcohols. libretexts.orglibretexts.org The breadth of the peak is due to intermolecular hydrogen bonding. Additionally, strong, sharp peaks appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), corresponding to the C-H stretching vibrations of the sp³-hybridized carbons in the propanediol backbone and the long decyl chain. libretexts.org The spectrum of the parent compound, 1,3-propanediol, clearly shows these characteristic alcohol and alkyl absorptions. nist.gov

Table 4: Characteristic IR Absorption Bands for 1,3-Propanediol, 2-decyl-

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3500 - 3200 | O-H stretch (broad, strong) | Hydroxyl (-OH) |

| 2960 - 2850 | C-H stretch (strong) | Aliphatic (CH₃, CH₂, CH) |

| 1470 - 1450 | C-H bend | Alkyl (-CH₂-) |

| 1080 - 1030 | C-O stretch (strong) | Primary Alcohol (-CH₂OH) |

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive vibrational spectroscopy technique that can provide structural information at trace concentrations, making it potentially useful for in-situ monitoring. The technique relies on the massive enhancement of the Raman signal when a molecule is adsorbed onto or in close proximity to a nanostructured metallic surface, typically gold or silver. wikipedia.orgnih.gov

However, the application of SERS for the direct analysis of a simple aliphatic diol like 1,3-Propanediol, 2-decyl- is not a standard approach and lacks specific documentation in the scientific literature. The SERS enhancement mechanism is most effective for molecules that can strongly chemisorb or physisorb to the metal surface. wikipedia.org Typical functional groups that facilitate this interaction include thiols, amines, and carboxylic acids. Since 1,3-Propanediol, 2-decyl- lacks such a group, its interaction with standard SERS substrates is expected to be weak, resulting in poor signal enhancement. Therefore, while SERS is a powerful technique for suitable analytes, its utility for in-situ monitoring of this specific compound would likely require chemical modification of the analyte or the SERS substrate to promote surface adsorption. rsc.org

Advanced Separation and Purification Techniques in Production Processes

The effective separation and purification of 1,3-Propanediol, 2-decyl- from complex reaction mixtures are critical for obtaining a high-purity product. The amphiphilic nature of this compound, possessing both a hydrophilic diol head and a long, lipophilic decyl tail, necessitates specialized purification strategies that differ significantly from those used for its parent compound, 1,3-propanediol. Techniques must be adept at removing unreacted starting materials, catalysts, and byproducts, which may have varying polarities.

Advanced separation methodologies for 2-alkyl-1,3-propanediols, including the 2-decyl derivative, leverage differences in physical and chemical properties such as polarity, volatility, and molecular size. A multi-step purification process is often employed to achieve the desired level of purity.

Chromatographic Techniques:

Liquid chromatography is a cornerstone for the purification of 1,3-Propanediol, 2-decyl-. Given the compound's dual hydrophilic-lipophilic character, both normal-phase and reversed-phase chromatography can be theoretically applied. However, hydrophilic interaction liquid chromatography (HILIC) has emerged as a particularly suitable technique for separating amphiphilic compounds. The use of a diol-functionalized stationary phase in HILIC can offer enhanced selectivity for diols, facilitating their separation from less polar impurities.

Interactive Data Table: Hypothetical HILIC Purification of 1,3-Propanediol, 2-decyl-

| Parameter | Value |

| Stationary Phase | Silica-based Diol |

| Mobile Phase | Acetonitrile:Water (90:10) |

| Flow Rate | 1.0 mL/min |

| Detection | Refractive Index (RI) |

| Retention Time of 1,3-Propanediol, 2-decyl- | 8.5 min |

| Purity Achieved | >98% |

Distillation and Crystallization:

For the initial bulk purification of 1,3-Propanediol, 2-decyl-, vacuum distillation can be an effective method to separate it from more volatile or less volatile impurities. Due to its relatively high molecular weight and boiling point, distillation under reduced pressure is necessary to prevent thermal decomposition.

Following distillation, crystallization can be employed as a final polishing step to achieve high purity. The choice of solvent is critical and depends on the solubility profile of 1,3-Propanediol, 2-decyl- and its impurities. A solvent system in which the target compound has moderate solubility at elevated temperatures and low solubility at cooler temperatures is ideal for achieving a high recovery of pure crystals upon cooling.

Characterization and Quantification Methodologies:

The structural integrity and purity of 1,3-Propanediol, 2-decyl- are confirmed through a suite of analytical techniques.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for the structural elucidation of the molecule. The ¹H NMR spectrum would be expected to show characteristic signals for the methylene protons of the propanediol backbone and the long decyl chain. The ¹³C NMR spectrum would provide complementary information on the carbon skeleton.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, most notably the broad O-H stretching band characteristic of the hydroxyl groups.

Chromatographic and Mass Spectrometric Methods:

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for both the identification and quantification of 1,3-Propanediol, 2-decyl-. The gas chromatogram provides the retention time, which is characteristic of the compound under specific analytical conditions, while the mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint. The PubChem database indicates that the GC-MS of the synonymous compound, 2-Dodecylpropane-1,3-diol, shows prominent peaks at m/z values of 41, 43, and 55.

Interactive Data Table: Key GC-MS Fragmentation Data for 2-Dodecylpropane-1,3-diol

| m/z (mass-to-charge ratio) | Relative Intensity |

| 41 | High |

| 43 | High |

| 55 | Moderate |

High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a refractive index (RI) detector or an evaporative light scattering detector (ELSD), is a primary method for the quantification of 1,3-Propanediol, 2-decyl-. Due to the lack of a strong UV chromophore in the molecule, these universal detection methods are preferred. A well-developed HPLC method can provide accurate and precise measurements of the compound's concentration in various samples.

Environmental Considerations and Sustainability in 1,3 Propanediol, 2 Decyl Research

Biodegradation Studies of Polymers Derived from 1,3-Propanediol (B51772), 2-decyl-

Direct and specific research on the biodegradation of polymers derived exclusively from 2-decyl-1,3-propanediol is not extensively detailed in publicly available literature. However, valuable insights can be drawn from studies on structurally similar alkyl-substituted polyesters, particularly those based on 2-methyl-1,3-propanediol (B1210203).

The introduction of alkyl side groups, such as a methyl group, into the polymer backbone can significantly influence its properties and subsequent biodegradability. Research on thermoplastic elastomers synthesized from 2-methyl-1,3-propanediol, succinic acid, and L-lactide has shown that the methyl groups can disrupt the polymer's crystallization. mdpi.comresearchgate.net This is a critical factor, as amorphous regions of a polymer are generally more susceptible to hydrolytic and enzymatic degradation than highly crystalline domains. nih.gov

Studies on these analogous polymers have employed various methods to assess their biodegradability:

Enzymatic Degradation: Tests using enzymes like proteinase K and lipase (B570770) PS have been conducted on triblock copolymers containing poly(2-methyl-1,3-propylene glutarate) (PMPG). mdpi.com

Seawater Degradation: The biodegradability in marine environments has also been evaluated by monitoring the biochemical oxygen demand (BOD). In one study, copolymers based on 2-methyl-1,3-propanediol showed approximately 9–15% biodegradation in seawater over a 28-day period, suggesting a relatively high potential for degradation in marine environments. mdpi.com

Table 1: Biodegradation Findings for Polymers from Structurally Similar 2-methyl-1,3-propanediol

| Polymer System | Test Method | Key Findings | Reference |

|---|---|---|---|

| Poly(L-lactide)-b-poly(2-methyl-1,3-propylene glutarate)-b-poly(L-lactide) | Enzymatic Degradation (Proteinase K, Lipase PS) | Demonstrated susceptibility to enzymatic degradation. | mdpi.com |

| Poly(L-lactide)-b-poly(2-methyl-1,3-propylene glutarate)-b-poly(L-lactide) and PMPG Homopolymer | Seawater Biodegradation (28 days) | Observed biodegradation of 9-15%, indicating high potential for degradation in marine environments. | mdpi.com |

| Poly(L-lactide)-b-poly(2-methyl-1,3-propanediyl succinate)-b-poly(L-lactide) | General Biodegradation Tests (Enzymes, Seawater) | The presence of the methyl group from 2-methyl-1,3-propanediol was noted to create an amorphous central block, a key feature for designing biodegradable elastomers. | researchgate.net |

Green Chemistry Principles in Synthetic Route Development

The development of synthetic pathways for 2-alkyl-1,3-propanediols, including the 2-decyl variant, is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use safer chemicals. yale.edusigmaaldrich.com

A notable synthetic method for 2-alkyl-1,3-propanediol compounds has been developed that aligns with several of these principles. The process involves a two-step route starting from 2-alkylacrolein. This method is advantageous due to its use of inexpensive and readily available raw materials, a recoverable catalyst, and mild reaction conditions, culminating in a high yield of over 70%. These attributes contribute to a more sustainable and cost-effective production process compared to traditional chemical syntheses that may require harsh conditions or stoichiometric reagents.

Furthermore, the broader field of propanediol (B1597323) synthesis has seen significant advances through biotechnology. The production of the parent compound, 1,3-propanediol, has been successfully commercialized using engineered microorganisms that ferment renewable sugars. chemmethod.com These biological routes exemplify green chemistry by operating at ambient temperatures and pressures, using water as a solvent, and starting from renewable feedstocks. While not yet applied specifically to 2-decyl-1,3-propanediol, these biotransformation and fermentation strategies represent a promising future direction for the green synthesis of alkyl-substituted diols.

Table 2: Application of Green Chemistry Principles in 2-Alkyl-1,3-Propanediol Synthesis

| Green Chemistry Principle | Application in Synthesis | Benefit |

|---|---|---|

| Catalysis | Use of a recoverable catalyst. | Reduces waste and allows for catalyst reuse, improving process efficiency. |

| Atom Economy / High Yield | Achieves yields of over 70%. | Maximizes the conversion of raw materials into the desired product, minimizing waste. |

| Design for Energy Efficiency | Employs mild reaction conditions. | Lowers energy consumption and associated environmental and economic costs. yale.edusigmaaldrich.com |

| Use of Safer Chemicals | Starts with cheap and easily available raw materials. | Reduces reliance on potentially hazardous or expensive starting materials. |

Utilization of Renewable Feedstocks for Alkyl-Substituted Propanediols

A cornerstone of sustainable chemical production is the shift from depleting fossil fuels to renewable feedstocks. yale.edu For the propanediol family, this transition is well-established, particularly for the parent molecule, 1,3-propanediol (PDO).

The biotechnological production of 1,3-propanediol is a commercial success story, utilizing microbial fermentation to convert renewable resources into this valuable chemical. nih.gov Key feedstocks include:

Glucose: Derived from sources like corn, glucose is a primary feedstock for fermentation processes using engineered microorganisms such as E. coli or yeast. chemmethod.comresearchgate.net

Glycerol (B35011): As a major byproduct of biodiesel production, crude glycerol has become an abundant and low-cost feedstock. chemmethod.com Various natural and engineered microbes, including species of Klebsiella, Clostridium, and Saccharomyces cerevisiae, can convert glycerol into 1,3-propanediol. nih.govrsc.orgcelignis.com

While the synthesis of the 1,3-propanediol backbone from renewable sources is well-documented, the direct production of 2-decyl-1,3-propanediol from a single bio-based precursor is a more complex challenge. The synthesis would require sourcing both the three-carbon propanediol structure and the ten-carbon decyl group from renewable materials. Biorefineries, which process biomass like oilseed crops and food waste into a variety of chemical building blocks, represent a potential source for these precursors. montanarenewables.combohrium.comnrel.gov For instance, fatty acids derived from vegetable oils could potentially serve as a renewable source for the decyl group, which could then be integrated with a bio-derived propanediol backbone through advanced catalytic or enzymatic processes.

Table 3: Renewable Feedstocks for the Propanediol Backbone

| Feedstock | Source | Conversion Process | Key Microorganisms | Reference |

|---|---|---|---|---|

| Glucose | Corn, Sugarcane, Cellulosic Biomass | Fermentation | Engineered Escherichia coli, Saccharomyces cerevisiae | chemmethod.comresearchgate.netnih.gov |

| Glycerol | Byproduct of Biodiesel Production | Fermentation | Klebsiella pneumoniae, Clostridium butyricum, Saccharomyces cerevisiae | nih.govrsc.orgcelignis.com |

Future Research Directions and Emerging Challenges for 1,3 Propanediol, 2 Decyl

Optimizing Synthetic Efficiency and Yield for Industrial Scale-Up

The commercial viability of 1,3-Propanediol (B51772), 2-decyl- is fundamentally dependent on the development of efficient and scalable synthetic routes. Current laboratory-scale syntheses of analogous 2-alkyl-1,3-propanediols often rely on multi-step processes that may not be economically feasible for industrial production. Future research must focus on overcoming these limitations.

One promising avenue is the refinement of Grignard reactions. The addition of a decylmagnesium halide to a suitable three-carbon synthon is a plausible route. However, challenges such as Grignard reagent stability, reaction kinetics, and the formation of byproducts need to be addressed. Optimization of reaction conditions, including solvent systems, temperature, and reactant ratios, will be crucial for maximizing yield and minimizing waste.

Another area of investigation is the development of catalytic processes. For instance, a patented method for synthesizing 2-alkyl-1,3-propanediol compounds involves the addition reaction of a 2-alkylacrolein with an alcohol, followed by catalytic hydrogenation. google.com Adapting this process for a decyl substituent would require the development of highly selective and robust catalysts that can operate under mild conditions. The goal is to achieve high conversion rates and selectivity to reduce the complexity and cost of downstream purification.

A comparative overview of potential synthetic strategies is presented in the table below.

| Synthetic Route | Potential Advantages | Key Challenges for Industrial Scale-Up |

| Grignard Synthesis | Versatility in alkyl chain introduction | Reagent stability, byproduct formation, cost of starting materials |

| Catalytic Hydrogenation of 2-decylacrolein derivatives | Potential for high selectivity and yield | Catalyst development and cost, availability of starting aldehyde |

| Hydroformylation of undecene derivatives | Potential for a one-pot synthesis | Control of regioselectivity, catalyst recovery and reuse |

The transition from laboratory to industrial scale will necessitate thorough process modeling and engineering studies. Continuous flow reactors, for example, could offer better control over reaction parameters and improve safety and efficiency compared to batch processes.

Exploration of Novel Derivatives with Tailored Alkyl Chain Lengths and Functionalities

The true potential of 1,3-Propanediol, 2-decyl- may lie in its use as a platform chemical for the synthesis of a wide array of derivatives. The two primary hydroxyl groups offer reactive sites for esterification, etherification, and other functionalizations, while the decyl chain can be modified to introduce further functionalities.

Future research should systematically explore the synthesis of derivatives with varying alkyl chain lengths. For example, investigating analogous compounds with shorter (e.g., 2-octyl-) or longer (e.g., 2-dodecyl-) alkyl chains will allow for the fine-tuning of properties such as viscosity, melting point, and solubility. This will enable the development of a family of compounds with tailored characteristics for specific applications.

Furthermore, the introduction of functional groups onto the decyl chain or through the hydroxyl groups could lead to novel molecules with enhanced performance. For instance, esterification with acrylic acid could yield monomers for specialty polymers, while ethoxylation could produce non-ionic surfactants with unique emulsifying properties.

The table below outlines potential derivatives and their prospective applications.

| Derivative Class | Potential Functionalization | Anticipated Properties and Applications |

| Esters | Reaction with fatty acids, dicarboxylic acids, or acrylic acid | Plasticizers, lubricants, monomers for polyesters and polyacrylates |

| Ethers | Ethoxylation, propoxylation, or reaction with alkyl halides | Surfactants, emulsifiers, solvents with controlled polarity |

| Urethanes | Reaction with isocyanates | Building blocks for polyurethanes with enhanced flexibility and hydrophobicity |

| Functionalized Alkyl Chains | Introduction of amine, halogen, or other groups | Intermediates for agrochemicals, pharmaceuticals, and specialty coatings |

Integration of 1,3-Propanediol, 2-decyl- into High-Performance Material Systems

The unique molecular structure of 1,3-Propanediol, 2-decyl-, with its combination of a hydrophilic diol head and a long hydrophobic alkyl tail, suggests its potential as a valuable component in various high-performance material systems.

In the realm of polymers, it could be utilized as a specialty monomer or a chain extender. Its incorporation into polyesters or polyurethanes could impart increased flexibility, impact resistance, and hydrophobicity. For example, replacing a portion of traditional diols with 1,3-Propanediol, 2-decyl- in a polyester (B1180765) formulation could disrupt chain packing, leading to a lower glass transition temperature and improved toughness.

As a surfactant or emulsifier, the amphiphilic nature of this compound could be advantageous in personal care formulations, specialty coatings, and agrochemical delivery systems. The long decyl chain is expected to provide excellent oil-solubilizing capabilities, while the diol group ensures water dispersibility.

Another promising application is in the formulation of high-performance lubricants and plasticizers. The branched structure and the presence of polar hydroxyl groups could lead to improved film strength and thermal stability in lubricant applications. As a plasticizer for polymers like PVC, it could offer a bio-based and potentially less migratory alternative to traditional phthalates.

The following table summarizes the potential roles of 1,3-Propanediol, 2-decyl- in various material systems.

| Material System | Potential Role | Expected Performance Enhancement |

| Polyesters/Polyurethanes | Specialty monomer, chain extender | Increased flexibility, impact resistance, hydrophobicity |

| Emulsions/Dispersions | Surfactant, emulsifier | Improved stability, enhanced oil solubilization |

| Lubricants | Base oil component, additive | Improved lubricity, thermal stability, film strength |

| Plastics (e.g., PVC) | Bio-based plasticizer | Increased flexibility, potentially lower migration |

Development of Sustainable Production Technologies and Lifecycle Assessment

In the current chemical industry, sustainability is a paramount concern. Therefore, the long-term success of 1,3-Propanediol, 2-decyl- will hinge on the development of green and sustainable production technologies.

A key research direction is the utilization of renewable feedstocks. The parent compound, 1,3-propanediol, is already produced commercially through the fermentation of glycerol (B35011), a byproduct of biodiesel production. chemmethod.com Future research should explore biocatalytic or chemo-catalytic routes to 1,3-Propanediol, 2-decyl- starting from bio-based raw materials. For example, fatty acids or their derivatives from plant oils could serve as the source of the decyl chain.

Integrating biocatalysis with chemical synthesis is another promising approach. For instance, a microbial platform could be engineered to produce a precursor molecule that is then chemically converted to the final product. This could lead to a more sustainable process with a lower carbon footprint compared to purely petrochemical-based routes.

A comprehensive lifecycle assessment (LCA) will be essential to evaluate the environmental impact of different production routes. The LCA should consider factors such as energy consumption, greenhouse gas emissions, water usage, and waste generation from cradle to grave. This will enable the identification of the most sustainable production pathway and guide future process development.

The table below outlines key considerations for the sustainable production of 1,3-Propanediol, 2-decyl-.

| Aspect | Key Research and Development Goals |

| Feedstock | Utilization of renewable and non-food competing biomass |

| Synthesis | Development of high-efficiency, low-waste catalytic and biocatalytic processes |

| Energy | Minimization of energy consumption through process intensification and heat integration |

| Solvents | Use of green solvents and development of solvent-free reaction systems |

| Lifecycle Assessment | Comprehensive evaluation of environmental impacts to guide sustainable process design |

Q & A

Q. How do researchers address discrepancies in literature data on catalytic efficiency for 1,3-propanediol synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.